molecular formula C9H9NO4 B1585594 1-(4-Methoxy-3-nitrophenyl)ethanone CAS No. 6277-38-9

1-(4-Methoxy-3-nitrophenyl)ethanone

Cat. No. B1585594
CAS RN: 6277-38-9
M. Wt: 195.17 g/mol
InChI Key: VXLKYQQBEPCMJE-UHFFFAOYSA-N
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Description

“1-(4-Methoxy-3-nitrophenyl)ethanone” is a chemical compound with the molecular formula C9H9NO4 . It is also known by other names such as “3-Nitro-4-methoxyacetophenone”, “Ethanone, 1-(4-methoxy-3-nitrophenyl)-”, and "1-(3-Nitro-4-methoxyphenyl)ethan-1-one" . The compound is achiral, with no defined stereocenters or E/Z centers .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxy-3-nitrophenyl)ethanone” can be represented by the SMILES string “COC1=CC=C(C=C1N+=O)C©=O” and the InChI string "InChI=1S/C9H9NO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5H,1-2H3" . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Methoxy-3-nitrophenyl)ethanone” is 195.1721 . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Phase Equilibrium Studies

  • Solid-Liquid Phase Equilibrium : A study explored the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in methanol or n-propanol. This research is crucial for understanding the separation of mixtures involving these compounds (Li et al., 2019).

Charge Density Analysis

  • Hydrogen Bonding Motif : The total experimental charge density in 1-(2-hydroxy-5-nitrophenyl)ethanone was determined using high-resolution X-ray and neutron diffraction data. This work reveals details of intra- and intermolecular bonding, crucial for understanding the molecular structure and interactions (Hibbs et al., 2003).

Vibrational and DFT Studies

  • Biochemical Properties Analysis : Computational assessment of biochemical properties and vibrational assignments for synthesized 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE) provided insights into its potential docking mechanism in the human GABA A receptor (Onawole et al., 2017).

Synthesis and Reactivity

  • Synthesis of Novel Compounds : Research into the synthesis of various compounds, like 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, expands our understanding of chemical reactions and the creation of new molecular structures (Guo et al., 2009).
  • Selective α-Monobromination : A study on the selective α-monobromination of alkylaryl ketones, including variants of 1-(4-Methoxy-3-nitrophenyl)ethanone, contributes to our understanding of regioselective reactions in organic chemistry (Ying, 2011).

Synthesis and Reduction Techniques

  • Aminobenzo[b]thiophenes Synthesis : The synthesis of aminobenzo[b]thiophenes through reactions involving 1-(2-chloro-5-nitrophenyl)ethanone enhances our knowledge of heterocyclic compound production (Androsov et al., 2010).

Photoreagents for Protein Crosslinking

  • High Yield Photoreagents : The use of 4-nitrophenyl ethers, related to 1-(4-Methoxy-3-nitrophenyl)ethanone, as high-yield photoreagents for protein crosslinking and affinity labeling, shows significant potential in biochemical applications. These reagents are inactive in the dark but react quantitatively with amines upon irradiation, making them valuable in biological research (Jelenc et al., 1978).

Antibacterial and Antimicrobial Studies

  • Synthesis and Antibacterial Activity : The synthesis of thiosemicarbazones from 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanonc]-4-(aryl)-3-thiosemicarbazones, which are derivatives of 1-(4-Methoxy-3-nitrophenyl)ethanone, and their screening for antibacterial activity opens avenues in medicinal chemistry for developing new antibacterial agents (Parekh & Desai, 2006).

Platelet Aggregation Inhibitory Activity

  • Evaluation of Platelet Aggregation Inhibitors : Research on Paeonol and its analogues, including 1-(2-hydroxy-4-methoxyphenyl)ethanone, for their platelet aggregation inhibitory activity, contributes significantly to cardiovascular pharmacology and the development of antithrombotic drugs (Akamanchi et al., 1999).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Compounds Synthesis : The synthesis of heterocyclic compounds like isoflavones and diaryl-substituted aminopyrimidines using 1-(2,4-dihydroxyphenyl)ethanone or 1-(2-hydroxy-4-methoxyphenyl)ethanone demonstrates the versatility of these compounds in organic synthesis and medicinal chemistry (Moskvina et al., 2015).

properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLKYQQBEPCMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211840
Record name 1-(4-Methoxy-3-nitrophenyl)ethan-1-one
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-3-nitrophenyl)ethanone

CAS RN

6277-38-9
Record name 1-(4-Methoxy-3-nitrophenyl)ethanone
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Record name 1-(4-Methoxy-3-nitrophenyl)ethanone
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Record name 1-(4-Methoxy-3-nitrophenyl)ethan-1-one
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Record name 1-(4-methoxy-3-nitrophenyl)ethan-1-one
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Record name 1-(4-Methoxy-3-nitrophenyl)ethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Jiang, H Wang, Y Li, Z Peng, Y Li, Z Li - Acta Pharmaceutica Sinica B, 2015 - Elsevier
A series of novel N-phenylbenzamide and N-phenylacetophenone compounds were synthesized and evaluated for their antiviral activity against HCV and EV71 (strain SZ-98). The …
Number of citations: 13 www.sciencedirect.com
A Golovanov, A Zhuravlev, A Cruz… - Journal of Medicinal …, 2022 - ACS Publications
Here, we describe the first systematic study on the mechanism of substrate-selective inhibition of mammalian ALOX15 orthologs. For this purpose, we prepared a series of N-substituted …
Number of citations: 8 pubs.acs.org
R Siles - 2006 - search.proquest.com
In an effort to combat cancer, the development of a relatively new type of anticancer drugs known as vascular disrupting agents (VDAs) seems to be a promising clinical approach. VDAs …
Number of citations: 10 search.proquest.com
T Al-Otaibi, MA Hawsah, G Alojayri, MM Mares… - Parasitology …, 2023 - Elsevier
Apicomplexan parasites, especially Eimeria sp., are the main intestinal murine pathogens, that lead to severe injuries to farm and domestic animals. Many anticoccidial drugs are …
Number of citations: 2 www.sciencedirect.com

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